molecular formula C28H30N4O4S2 B12035867 [2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile

[2,7-bis(azepan-1-ylsulfonyl)-9H-fluoren-9-ylidene]propanedinitrile

Cat. No.: B12035867
M. Wt: 550.7 g/mol
InChI Key: BRDJBUZXWIRNMV-UHFFFAOYSA-N
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Description

2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with azepanylsulfonyl groups and a malononitrile moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the fluorenylidene intermediate, followed by the introduction of azepanylsulfonyl groups through sulfonylation reactions. The final step involves the addition of the malononitrile group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using efficient catalysts, maintaining precise temperature control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The azepanylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylidene derivatives with altered functional groups.

Scientific Research Applications

2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE: can be compared with other fluorenylidene derivatives and sulfonyl-containing compounds. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE

Properties

Molecular Formula

C28H30N4O4S2

Molecular Weight

550.7 g/mol

IUPAC Name

2-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]propanedinitrile

InChI

InChI=1S/C28H30N4O4S2/c29-19-21(20-30)28-26-17-22(37(33,34)31-13-5-1-2-6-14-31)9-11-24(26)25-12-10-23(18-27(25)28)38(35,36)32-15-7-3-4-8-16-32/h9-12,17-18H,1-8,13-16H2

InChI Key

BRDJBUZXWIRNMV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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